molecular formula C6H9BrO2 B8422619 3-Bromo-4-ethoxybut-3-EN-2-one CAS No. 82982-59-0

3-Bromo-4-ethoxybut-3-EN-2-one

Cat. No. B8422619
CAS RN: 82982-59-0
M. Wt: 193.04 g/mol
InChI Key: VSEUYEAKIAUEHZ-UHFFFAOYSA-N
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Description

3-Bromo-4-ethoxybut-3-EN-2-one is a useful research compound. Its molecular formula is C6H9BrO2 and its molecular weight is 193.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-4-ethoxybut-3-EN-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-ethoxybut-3-EN-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

82982-59-0

Molecular Formula

C6H9BrO2

Molecular Weight

193.04 g/mol

IUPAC Name

3-bromo-4-ethoxybut-3-en-2-one

InChI

InChI=1S/C6H9BrO2/c1-3-9-4-6(7)5(2)8/h4H,3H2,1-2H3

InChI Key

VSEUYEAKIAUEHZ-UHFFFAOYSA-N

Canonical SMILES

CCOC=C(C(=O)C)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 400 ml absolute ethanol and 60 ml toluene was heated to reflux and 20 ml of azeotrope was removed via a Dean Stark trap. To the ethanol-toluene solution was added 33.0 g (0.2 mol) of 3-bromo-4-hydroxy-3-buten-2-one and reflux was continued for 2 hours during which period three aliquots of 20 ml of ethanol-toluene were removed via the trap. The solution was concentrated in vacuo to give 38.6 g (100%) of 3-bromo-4-ethoxy-3-buten-2-one as a mobile oil. nmr (DMSOd-6) (δ): 8.21 (s, 1H); 4.23 (g, 2H); 2.33 (s, 3H); 1.31 (s, 3H).
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
ethanol-toluene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
33 g
Type
reactant
Reaction Step Two
[Compound]
Name
ethanol-toluene
Quantity
20 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 400 ml absolute ethanol and 60 ml toluene was heated to reflux and 20 ml of azeotrope was removed via a Dean Stark trap. To the ethanoltoluene solution was added 33.0 g (0.2 mole) of 3-bromo-4-hydroxy-3-buten-2-one and reflux was continued for 2 hours during which period three aliquots of 20 ml of ethanol-toluene were removed via the trap. The solution was concentrated in vacuo to give 38.6 g (100%) of 3-bromo-4-ethoxy-3-buten-2-one as a mobile oil. 1H-NMR(DMSO-d6)ppm(delta): 8.21 (s, 1H), 4.23 (q, 2H), 2.33 (s, 3H), 1.31 (s, 3H).
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step Two
[Compound]
Name
ethanol-toluene
Quantity
20 mL
Type
reactant
Reaction Step Three

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